Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate typically involves the condensation of an appropriate hydrazine derivative with a β-keto ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[ethyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate
- Methyl 3-{[propyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate
- Methyl 3-{[butyl(ethyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate
Uniqueness
Methyl 3-{[butyl(methyl)amino]methyl}-1-methyl-1h-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butyl and methyl groups can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-5-6-7-14(2)9-11-10(12(16)17-4)8-15(3)13-11/h8H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDLJMQTQZAKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=NN(C=C1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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